

Preliminary investigation of Methyl 4-bromobenzoate as a research chemical.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 4-bromobenzoate**

Cat. No.: **B139916**

[Get Quote](#)

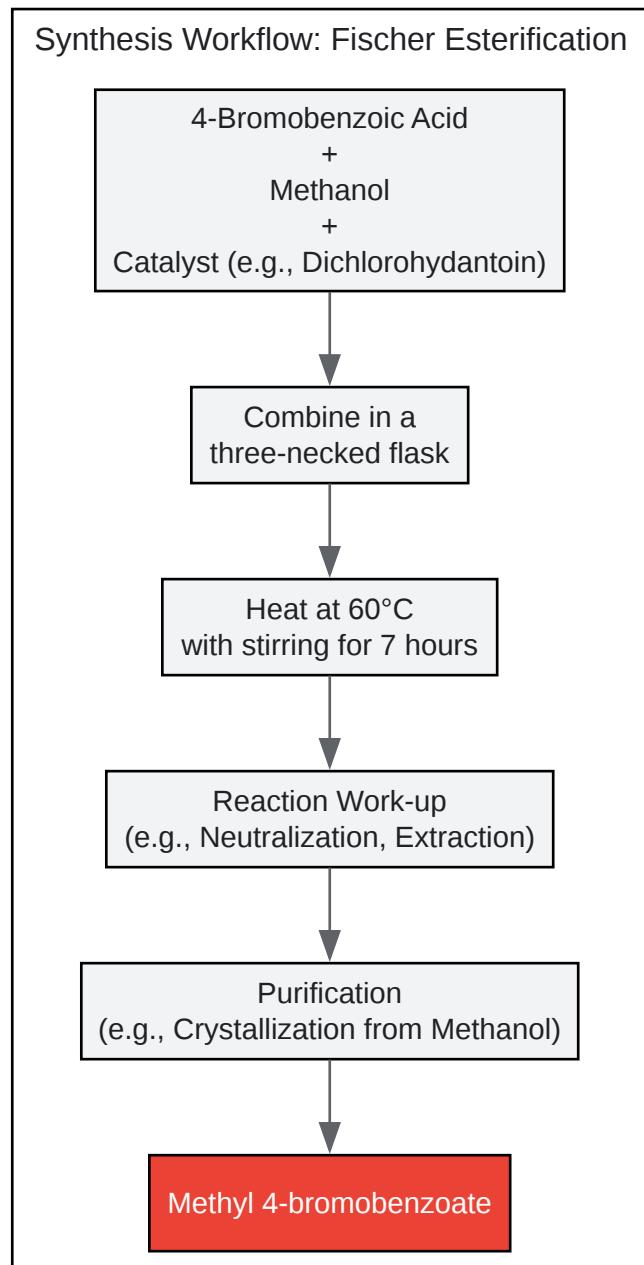
Methyl 4-bromobenzoate: A Comprehensive Technical Guide for Researchers

Introduction

Methyl 4-bromobenzoate is a para-substituted aryl bromide and a halogenated benzoate derivative.^{[1][2]} With the chemical formula C₈H₇BrO₂, it serves as a crucial intermediate and building block in a wide array of organic syntheses.^{[1][3]} Its utility spans the development of pharmaceuticals, agrochemicals, and advanced materials, making it a staple compound in both academic and industrial research laboratories.^{[3][4]} The presence of a bromine atom on the aromatic ring and a methyl ester group provides two reactive sites, allowing for diverse chemical transformations.^{[3][4]} This guide provides a detailed preliminary investigation into the properties, synthesis, reactivity, and applications of **Methyl 4-bromobenzoate** for researchers, scientists, and drug development professionals.

Physicochemical Properties

Methyl 4-bromobenzoate is a white crystalline solid at room temperature.^[1] It is generally insoluble in water but shows solubility in various organic solvents.^{[1][2][5]} A summary of its key physicochemical properties is presented below.


Property	Value	References
Molecular Formula	C ₈ H ₇ BrO ₂	[5][6][7]
Molecular Weight	215.04 g/mol	[6][7][8]
Appearance	White crystals or crystalline powder	[1][2][4]
Melting Point	77-81 °C	[1][4][5]
Boiling Point	~252.95 °C (estimate)	[1][9]
Density	1.689 g/cm ³	[1][5][9]
Solubility	Insoluble in water. Soluble in methanol, chloroform, ethanol, and ether.	[1][2][5][9]
CAS Number	619-42-1	[4][6]

Synthesis of Methyl 4-bromobenzoate

There are two primary methods for the synthesis of **Methyl 4-bromobenzoate**: the esterification of 4-bromobenzoic acid and the bromination of methyl benzoate.[4]

Fischer Esterification of 4-Bromobenzoic Acid

This is a common and straightforward method involving the reaction of 4-bromobenzoic acid with methanol in the presence of an acid catalyst.[4]

[Click to download full resolution via product page](#)

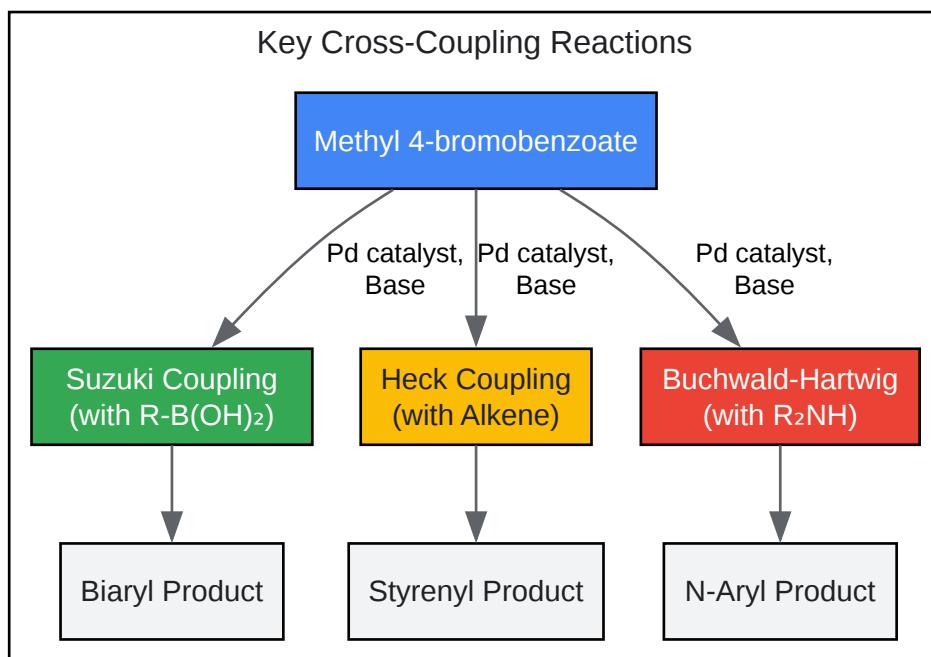
Caption: Workflow for the synthesis of **Methyl 4-bromobenzoate** via Fischer Esterification.

Experimental Protocol: A detailed experimental protocol for this synthesis is as follows:

- To a 50 mL three-necked flask, add 10 mmol of 4-bromobenzoic acid, 100 mmol of methanol, and 1.5 mmol of 1,3-dichloro-5,5-dimethylhydantoin (as a catalyst).^[6]

- Equip the flask with a reflux condenser.[6]
- Heat the reaction mixture to 60°C and stir for 7 hours.[6]
- After the reaction is complete, cool the mixture to room temperature.
- The product can be purified by standard laboratory techniques, such as extraction and subsequent crystallization from methanol.[2]

Bromination of Methyl Benzoate


Another synthetic route is the direct bromination of methyl benzoate. This reaction is typically catalyzed by a palladium catalyst.[4][8]

Chemical Reactivity and Applications

The reactivity of **Methyl 4-bromobenzoate** is dominated by the two functional groups: the bromo substituent on the aromatic ring and the methyl ester. The bromine atom makes the compound an excellent substrate for various metal-catalyzed cross-coupling reactions and nucleophilic substitutions.[4]

Key Reactions

- Suzuki-Miyaura Coupling: **Methyl 4-bromobenzoate** readily participates in Suzuki-Miyaura cross-coupling reactions with boronic acids to form carbon-carbon bonds. This is a powerful tool for creating biaryl structures, which are common motifs in pharmaceuticals and materials science.
- Heck Reaction: It can be coupled with alkenes in the presence of a palladium catalyst.
- Buchwald-Hartwig Amination: The bromo group can be substituted by various amines to form N-aryl products.
- Other Cross-Coupling Reactions: It is also used in other coupling reactions, such as Sonogashira and Stille couplings.

[Click to download full resolution via product page](#)

Caption: Key cross-coupling reactions involving **Methyl 4-bromobenzoate**.

Applications in Research and Development

Methyl 4-bromobenzoate is a versatile starting material and intermediate in the synthesis of numerous target molecules:

- Pharmaceutical Synthesis: It is a key intermediate in the synthesis of Pemetrexed, an antifolate cancer drug.[8][10] It is also used to prepare antifolate analogs like 5-substituted furo[2,3-d]pyrimidines and 6-substituted pyrrolo[2,3-d]pyrimidines.[2]
- Radiopharmaceutical Chemistry: The compound is utilized in the preparation of stable radioiodinating reagents for labeling monoclonal antibodies, which have applications in cancer radiotherapy.[2]
- Materials Science: The biaryl structures synthesized from **Methyl 4-bromobenzoate** are of interest in the development of advanced materials.
- Agrochemical Synthesis: It serves as a building block for various agrochemicals.[3]

- Environmental Science: It has been used to stimulate the microbial dechlorination of polychlorinated biphenyls (PCBs).[\[1\]](#)[\[2\]](#)

Spectroscopic Data

The structure of **Methyl 4-bromobenzoate** can be confirmed by various spectroscopic techniques. Spectroscopic data, including ^1H NMR, ^{13}C NMR, IR, Mass Spectrometry, and Raman spectra, are publicly available for reference.[\[7\]](#)[\[11\]](#)

Safety and Handling

Methyl 4-bromobenzoate is considered an irritant and requires careful handling in a laboratory setting.[\[5\]](#)[\[9\]](#) The toxicological properties have not been fully investigated.[\[12\]](#)[\[13\]](#)

GHS Hazard Information

Hazard Class	Hazard Statement
Skin corrosion/irritation	H315: Causes skin irritation
Serious eye damage/eye irritation	H319: Causes serious eye irritation
Specific target organ toxicity, single exposure	H335: May cause respiratory irritation

Data from PubChem and Sigma-Aldrich.[\[7\]](#)[\[14\]](#)

Recommended Safety Precautions

- Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood. [\[12\]](#)[\[13\]](#) Ensure eyewash stations and safety showers are readily accessible.[\[12\]](#)[\[13\]](#)
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.[\[12\]](#)[\[13\]](#)
 - Skin Protection: Wear protective gloves and a lab coat.[\[12\]](#)[\[13\]](#)
 - Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.[\[14\]](#)
- Handling and Storage:

- Avoid contact with skin, eyes, and clothing.[5][9]
- Avoid breathing dust.[12][13]
- Wash hands thoroughly after handling.[12][13]
- Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][13]
- Keep away from strong oxidizing agents.[12][13]

- First Aid Measures:
 - In case of eye contact: Rinse immediately with plenty of water and seek medical advice.[9]
 - In case of skin contact: Wash off with soap and plenty of water.[12][13]
 - If inhaled: Move to fresh air. If not breathing, give artificial respiration.[12][13]
 - If swallowed: Clean mouth with water and get medical attention.[12][13]

This technical guide provides a preliminary overview of **Methyl 4-bromobenzoate** for research purposes. Researchers should always consult comprehensive Safety Data Sheets (SDS) before handling this chemical and refer to the cited literature for detailed experimental procedures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 4-bromobenzoate | 619-42-1 [chemicalbook.com]
- 2. Methyl 4-bromobenzoate CAS#: 619-42-1 [m.chemicalbook.com]
- 3. CAS 619-42-1: Methyl 4-bromobenzoate | CymitQuimica [cymitquimica.com]
- 4. nbino.com [nbino.com]

- 5. [chembk.com](#) [chembk.com]
- 6. [Methyl 4-bromobenzoate synthesis](#) - [chemicalbook](#) [chemicalbook.com]
- 7. [Methyl 4-bromobenzoate | C8H7BrO2 | CID 12081](#) - [PubChem](#) [pubchem.ncbi.nlm.nih.gov]
- 8. [Methyl 4-bromobenzoate | 619-42-1 | FM36904](#) | [Biosynth](#) [biosynth.com]
- 9. [chembk.com](#) [chembk.com]
- 10. [Methyl 4-bromobenzoate](#) - [Opulent Pharma](#) [opulentpharma.com]
- 11. [Methyl 4-bromobenzoate\(619-42-1\) 1H NMR](#) [m.chemicalbook.com]
- 12. [fishersci.com](#) [fishersci.com]
- 13. [fishersci.com](#) [fishersci.com]
- 14. [Methyl 4-bromobenzoate 99 619-42-1](#) [sigmaaldrich.com]
- To cite this document: BenchChem. [Preliminary investigation of Methyl 4-bromobenzoate as a research chemical.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b139916#preliminary-investigation-of-methyl-4-bromobenzoate-as-a-research-chemical>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com